N1-Cyclopentylethane-1,2-diamine dihydrochloride

Catalog No.
S15811047
CAS No.
M.F
C7H18Cl2N2
M. Wt
201.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Cyclopentylethane-1,2-diamine dihydrochloride

Product Name

N1-Cyclopentylethane-1,2-diamine dihydrochloride

IUPAC Name

N'-cyclopentylethane-1,2-diamine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C7H16N2.2ClH/c8-5-6-9-7-3-1-2-4-7;;/h7,9H,1-6,8H2;2*1H

InChI Key

GREXXWSXKLNADA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCN.Cl.Cl

N1-Cyclopentylethane-1,2-diamine dihydrochloride is a chemical compound characterized by the molecular formula C8H18Cl2N2. It is a derivative of ethane-1,2-diamine, where one hydrogen atom is replaced by a cyclopentyl group. This compound exists as a dihydrochloride salt, which enhances its solubility and stability in various applications. The presence of two amine groups contributes to its reactivity and potential utility in organic synthesis and biological research .

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride, yielding secondary or tertiary amines.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions with various electrophiles, resulting in substituted ethane-1,2-diamine derivatives.

Common Reagents and Conditions

Reaction TypeReagentsMajor Products Formed
OxidationHydrogen peroxide, potassium permanganateAmides or nitriles
ReductionLithium aluminum hydride, sodium borohydrideSecondary or tertiary amines
SubstitutionAlkyl halides, acyl chloridesSubstituted ethane-1,2-diamine derivatives

N1-Cyclopentylethane-1,2-diamine dihydrochloride exhibits significant biological activity. It has been investigated for its potential role as an enzyme inhibitor and in protein-ligand interactions. The cyclopentyl group enhances its binding affinity to various biological targets, making it a candidate for drug development. Studies suggest that it may influence specific biological pathways by modulating enzyme activity .

The synthesis of N1-Cyclopentylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with ethylene diamine in the presence of hydrochloric acid.

Synthetic Routes and Reaction Conditions

  • Temperature: Room temperature to 50°C
  • Solvent: Aqueous or organic solvents like ethanol or methanol
  • Catalyst: Hydrochloric acid

This reaction proceeds through nucleophilic substitution where the amine group of cyclopentylamine attacks ethylene diamine to form the desired product. In industrial applications, continuous flow reactors are utilized to scale up production while maintaining product quality .

N1-Cyclopentylethane-1,2-diamine dihydrochloride has diverse applications across various fields:

  • Chemistry: Acts as a building block for synthesizing complex organic molecules.
  • Biology: Used in studies related to enzyme inhibition and protein-ligand interactions.
  • Medicine: Investigated for its potential in drug development and designing novel therapeutic agents.
  • Industry: Employed in producing specialty chemicals and as a catalyst in various

Research on N1-Cyclopentylethane-1,2-diamine dihydrochloride has focused on its interactions with biological targets. Its mechanism of action involves binding to specific enzymes or receptors, which alters their activity. The unique cyclopentyl substituent enhances its binding properties compared to other similar compounds .

Several compounds share structural similarities with N1-Cyclopentylethane-1,2-diamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N1-Hexylbenzene-1,2-diamineC12H20N2Longer alkyl chain; used in polymer chemistry
N1,N1-Diethylethane-1,2-diamine dihydrochlorideC6H18Cl2N2Two ethyl groups; different solubility properties
N-(2-Aminoethyl)propane-1,3-diamineC5H14N2Tetradentate ligand; used in coordination chemistry

Uniqueness of N1-Cyclopentylethane-1,2-diamine Dihydrochloride

What sets N1-Cyclopentylethane-1,2-diamine dihydrochloride apart from these compounds is its unique cyclopentyl group that imparts distinct steric and electronic properties. This allows it to interact differently with biological systems and makes it a valuable compound in both synthetic chemistry and pharmacological research .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

200.0847040 g/mol

Monoisotopic Mass

200.0847040 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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